5-(4-Chloro-2-fluorophenyl)nicotinamide
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Overview
Description
5-(4-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O. It is a derivative of nicotinamide, featuring a chloro and fluoro substitution on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinamide typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid or its derivatives. The process generally includes steps such as amide bond formation, which can be facilitated by coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or DMF (Dimethylformamide) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The chloro and fluoro substitutions enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-(4-Chloro-2-fluorophenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1346691-88-0 |
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Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
InChI Key |
OHZLEVYIGIFMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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